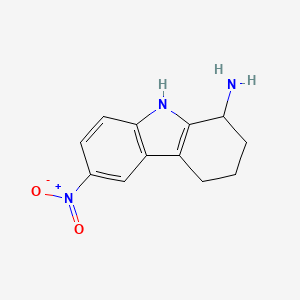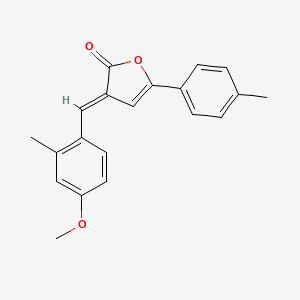
3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, also known as BM212, is a natural compound that has been isolated from the plant species Commiphora erythraea. This compound has attracted significant attention from the scientific community due to its potential therapeutic properties.
Mecanismo De Acción
3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators in the body. This inhibition leads to a decrease in inflammation and pain. Additionally, 3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to have a variety of effects on cells and tissues. In vitro studies have demonstrated that the compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and protect cells from oxidative stress. In vivo studies have shown that 3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone can reduce inflammation and pain in animal models of arthritis and inhibit the growth of tumors in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone in lab experiments is that it is a natural compound, which may make it more biologically relevant than synthetic compounds. Additionally, 3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to have a relatively low toxicity profile, making it a safer option for use in animal studies. One limitation of using 3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone is that its synthesis can be challenging and time-consuming, which may limit its availability for use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for research on 3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone. One area of interest is the compound's potential as a therapeutic agent for inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, 3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone's anti-cancer properties make it a promising candidate for further research in cancer treatment. Further studies are needed to fully understand the compound's mechanism of action and potential therapeutic applications.
Métodos De Síntesis
3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone can be synthesized through a multi-step process involving the condensation of 4-methoxy-2-methylbenzaldehyde and 4-methylacetophenone, followed by cyclization using a Lewis acid catalyst. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. These activities have been attributed to the compound's ability to modulate various signaling pathways in cells, leading to changes in gene expression and cellular behavior.
Propiedades
IUPAC Name |
(3E)-3-[(4-methoxy-2-methylphenyl)methylidene]-5-(4-methylphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-13-4-6-15(7-5-13)19-12-17(20(21)23-19)11-16-8-9-18(22-3)10-14(16)2/h4-12H,1-3H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIPEAKROOBVJQ-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=C(C=C(C=C3)OC)C)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C\C3=C(C=C(C=C3)OC)C)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[(4-methoxy-2-methylphenyl)methylidene]-5-(4-methylphenyl)furan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


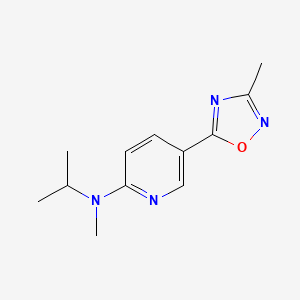
![1-cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5110309.png)
![1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5110315.png)
![5-methyl-2-(4-nitrophenyl)-4-({[(1-propionyl-4-piperidinyl)methyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5110329.png)
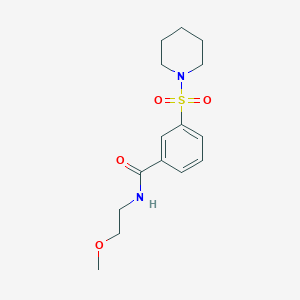
![N~2~-(2,5-dimethoxyphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5110344.png)
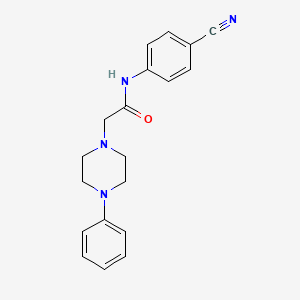
![1-{2-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5110362.png)
![N-(2,5-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5110376.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5110382.png)
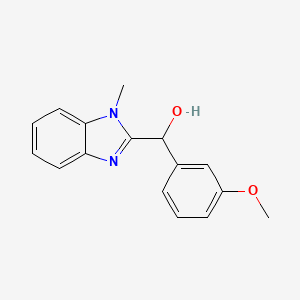
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5110396.png)
